molecular formula C8H7NO4 B120224 2-Methyl-6-nitrobenzoic acid CAS No. 13506-76-8

2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224
CAS No.: 13506-76-8
M. Wt: 181.15 g/mol
InChI Key: CCXSGQZMYLXTOI-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound appears as pale yellow needles or tan powder and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:

  • Dissolving 2-methylbenzoic acid in concentrated sulfuric acid.
  • Gradually adding concentrated nitric acid while maintaining the temperature between 5°C and 15°C.
  • Stirring the mixture for a specified period to ensure complete nitration.
  • Pouring the reaction mixture onto ice to precipitate the product.
  • Filtering and washing the precipitate to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-6-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the methyl group at the second position.

    3-Nitrobenzoic acid: Nitro group at the third position instead of the sixth.

    4-Nitrobenzoic acid: Nitro group at the fourth position.

Uniqueness: 2-Methyl-6-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The specific positioning of these groups affects the compound’s electronic properties and steric interactions, making it distinct from other nitrobenzoic acid derivatives .

Properties

IUPAC Name

2-methyl-6-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
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InChI Key

CCXSGQZMYLXTOI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
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Molecular Formula

C8H7NO4
Record name 2-METHYL-6-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025639
Record name 2-Methyl-6-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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CAS No.

13506-76-8
Record name 2-METHYL-6-NITROBENZOIC ACID
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Record name 6-Methyl-2-nitrobenzoic acid
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Record name 6-nitro-o-toluic acid
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Record name 6-METHYL-2-NITROBENZOIC ACID
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Melting Point

309 to 313 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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